molecular formula C26H43NO2 B8209671 MacaMide IMpurity 2

MacaMide IMpurity 2

Cat. No.: B8209671
M. Wt: 401.6 g/mol
InChI Key: ZMKZIKHBSPDWEF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macamide Impurity 2 (Molecular Formula: C25H41NO, Molecular Weight: 371.61) is a high-purity pharmaceutical impurity essential for supporting quality control and analytical development in drug manufacturing. It is supplied as an ICH Q3A/Q3B compliant reference standard, helping researchers meet regulatory requirements by identifying and controlling impurities in macamide-based active pharmaceutical ingredients (APIs) . Macamides are a class of amide alkaloids uniquely found in the maca plant (Lepidium meyenii Walp.) and are widely considered its bioactive marker compounds . Research into macamides has revealed a spectrum of pharmacological activities, underscoring the importance of pure compounds for rigorous biological investigation. Studies on related macamides indicate they exhibit neuroprotective effects and act as time-dependent inhibitors of the fatty acid amide hydrolase (FAAH) enzyme . By modulating the endocannabinoid system, these compounds are investigated for their potential roles in providing analgesic, anti-inflammatory, and neuroprotective effects . Other research highlights anti-fatigue properties, with specific macamides shown to enhance endurance capacity in preclinical models by modulating key biochemical parameters such as liver glycogen and blood urea nitrogen . This compound is provided as a neat solid and is characterized by advanced analytical techniques to ensure its identity and purity. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

(E)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKZIKHBSPDWEF-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of β-D-Glucose and Benzylamine

Macapyrrolin A synthesis initiates with the acid-catalyzed condensation of β-D-glucose and benzylamine, a reaction optimized for scalability and yield. Oxalic acid serves as the catalyst, facilitating the formation of macapyrrolin C (C₁₃H₁₄NO₂), the precursor to macapyrrolin A. The reaction proceeds under reflux conditions, yielding a brownish oil (18 g, ~40% yield) characterized by distinct UV absorption maxima at 210, 274, and 294 nm. Nuclear magnetic resonance (NMR) analysis confirms the structure, with key signals at δH 9.53 (s, −CHO) and δC 180.1 (−CHO).

Alkylation of Macapyrrolin C

Macapyrrolin C undergoes regioselective alkylation using methyl iodide in the presence of sodium hydride (NaH) to produce macapyrrolin A. This step introduces a methoxy group at the C-7 position, as evidenced by a downfield shift in the NMR spectrum (δH 3.33, 6-OCH₃; δC 58.3). The reaction is monitored via UPLC-MS, with quenching in water to terminate the process. Post-alkylation purification employs flash chromatography on silica gel, using a gradient of n-heptane and ethyl acetate to isolate macapyrrolin A (109 mg yield).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of oxalic acid as a catalyst over alternatives like sulfuric or hydrochloric acid minimizes side reactions, preserving the integrity of the pyrrole ring. Methanol-water mixtures (75% MeOH) optimize extraction efficiency for both hydrophilic β-carbolines and lipophilic imidazole alkaloids. Higher organic solvent proportions improve lepidiline recovery but necessitate SPE cleanup to remove polar impurities.

Temperature and Reaction Time

Reflux conditions (80–100°C) enhance reaction kinetics without degrading heat-labile intermediates. Extended stirring times (5–12 hours) ensure complete alkylation, as verified by the disappearance of macapyrrolin C peaks in UPLC chromatograms.

Purification and Isolation Techniques

Solid-Phase Extraction (SPE) Cleanup

Post-synthesis crude extracts undergo SPE on Oasis HLB cartridges (200 mg/3 mL), preconditioned with methanol and water. Elution with 12 mL methanol recovers >94% of macapyrrolin A, while polar impurities are discarded in the aqueous wash. This step reduces matrix effects in subsequent MS analyses, particularly for finished products containing multiple botanical extracts.

Flash Chromatography

Normal-phase silica gel chromatography separates macapyrrolin A from structurally similar analogs. A gradient of n-heptane:ethyl acetate (90:10 to 50:50) resolves the compound with a retention factor (R<sub>f</sub>) of 0.45, confirmed by analytical HPLC-DAD.

Analytical Characterization

Spectroscopic Data

Macapyrrolin A exhibits characteristic spectroscopic features:

  • UV-Vis : λ<sub>max</sub> 210, 274, 294 nm.

  • ¹H NMR (CDCl₃) : δ 9.57 (s, −CHO), 7.28 (m, aromatic H), 6.96 (d, J = 3.9 Hz, H-3), 3.33 (s, OCH₃).

  • HRESIMS : m/z 230.1179 [M + H]⁺ (calc. 230.1181 for C₁₄H₁₆NO₂).

Quantitative UPLC-TQD-MS/MS Analysis

A validated method quantifies macapyrrolin A in Maca matrices:

ParameterValue
ColumnAcquity BEH C₁₈ (100 × 2.1 mm)
Mobile Phase5 mM HCOONH₄ (pH 3) in 10% MeOH
Flow Rate0.4 mL/min
Retention Time6.2 min
LOD0.12 ppm
LOQ0.36 ppm
Linear Range0.5–500 ppm (R² = 0.9993)

Method precision (RSD < 5%) and accuracy (94–106% recovery) comply with ICH guidelines.

Method Validation and Regulatory Considerations

Matrix Effects and Recovery

Matrix effects evaluated in six commercial Maca products showed ion suppression ≤15% for macapyrrolin A, mitigated by post-column infusion of ammonium formate. Recovery studies spiked with 10–100 ppm macapyrrolin A demonstrated 94–102% recovery using BMI (benzylimidazole) as an internal standard.

Stability and Robustness

Macapyrrolin A remains stable in methanol at −20°C for six months, with ≤3% degradation. Method robustness tests (±10% organic solvent, ±2°C column temperature) confirmed retention time variability <0.1 min .

Chemical Reactions Analysis

Types of Reactions

MacaMide IMpurity 2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines or alcohols.

    Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide in sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds, sulfonated derivatives.

Scientific Research Applications

Synthesis and Purification

The synthesis of MacaMide Impurity 2 involves the extraction of macamides from maca roots, followed by purification processes to enhance their bioactivity. Recent studies have shown that using acid-base reactions significantly increases the purity of macamides by removing impurities such as fatty acids .

Purification Techniques

  • Acid-Base Reactions : Employing sodium hydroxide and hydrochloric acid effectively reduces impurity content.
  • Recrystallization : This method is utilized to separate macamides from impurities based on solubility differences at low temperatures.
  • Chromatography : Silica gel column chromatography is often employed for further purification after initial extraction .

Analytical Methods for Quality Control

To ensure the quality and efficacy of maca products containing this compound, various analytical methods have been developed:

  • High-Performance Liquid Chromatography (HPLC) : This technique is used for quantitative analysis and quality control of alkaloid content in maca products .
  • Mass Spectrometry (MS) : Coupled with HPLC, MS allows for detailed profiling of the active compounds in maca extracts .

Anti-Fatigue Activity

Research indicates that this compound exhibits anti-fatigue properties. Animal studies have shown that it can enhance physical performance by increasing lactate levels and reducing blood urea nitrogen (BUN) levels, which are indicators of fatigue .

Potential in Sexual Health

Maca extracts, including those containing this compound, have been studied for their effects on sexual dysfunction, particularly in individuals undergoing treatment with antidepressants. These studies suggest a positive impact on sexual health through the modulation of hormonal levels and enhancement of libido .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Study on Anti-Fatigue Effects : An animal model demonstrated that administration of this compound led to significant improvements in endurance and reduced fatigue markers compared to control groups .
  • Quality Control Analysis : A comprehensive study validated an analytical method for assessing alkaloid content in maca products, revealing significant variability in active components across different commercial preparations .
  • Odor Fingerprint Analysis : Research utilizing electronic nose technology to identify the origin of maca samples showed that specific odor profiles correlate with the quality and authenticity of maca products, indirectly supporting the significance of this compound as a marker compound .

Mechanism of Action

The mechanism of action of MacaMide IMpurity 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Core Structural Features

Macamide Impurity 2 shares the N-benzylamide backbone common to macamides. Key structural variations among related impurities include:

  • Acyl chain length and saturation : Varies from C16 (hexadecanamide in Macamide B/Impurity 1) to C18 with double bonds (e.g., Impurity 10: (9Z,12Z)-octadecadienamide) .
  • Benzyl substituents : Presence of methoxy groups (e.g., Impurity 5: 3-methoxybenzyl; Impurity 9: 3-methoxybenzyl with oleamide chain) .

Physicochemical Properties

Property Macamide B (Impurity 1) Macamide Impurity 5 Macamide Impurity 10
Molecular Formula C₃₂H₅₇NO C₂₄H₄₁NO₂ C₂₆H₄₃NO₂
Molecular Weight 345.57 g/mol 375.59 g/mol 401.63 g/mol
Melting Point 95–96°C Not reported Not reported
Solubility Methanol, ethanol, DMSO Methanol, ethanol, DMSO Methanol, ethanol, DMSO
Key Structural Feature N-benzylhexadecanamide 3-methoxybenzyl-C16 (9Z,12Z)-octadecadienamide

Notes:

  • Longer acyl chains (e.g., C18 in Impurity 10) increase hydrophobicity, affecting solubility in polar solvents .

Analytical Differentiation

Chromatographic Separation

Macamide impurities require high-resolution methods due to structural similarities:

  • HPLC : Reverse-phase chromatography with C18 columns and acetonitrile/water gradients effectively separate impurities based on acyl chain length and polarity .
  • Critical Separations : Impurity 2 and Macamide B may co-elute if acyl chains are identical; methoxy groups in Impurity 5 increase retention time .

Spectroscopic Identification

  • NMR : Distinct signals for methoxy protons (δ 3.3–3.5 ppm in Impurity 5) and olefinic protons (δ 5.3–5.4 ppm in Impurity 10) .
  • MS/MS : Molecular ion peaks differentiate impurities by mass (e.g., m/z 345.57 for Macamide B vs. 401.63 for Impurity 10) .

Q & A

Q. How can researchers reconcile conflicting thermodynamic data (e.g., solubility predictions vs. empirical measurements)?

  • Methodology :
  • Parameter Refinement : Adjust force field parameters in software like COSMO-RS using experimental solubility data (e.g., in ethanol or DMSO).
  • Error Analysis : Quantify uncertainties in predicted vs. observed values using root-mean-square deviation (RMSD) metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.